4-Amino-3-(trifluoromethyl)phenol
Overview
Description
4-Amino-3-(trifluoromethyl)phenol is a phenolic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a benzene ring. This compound is known for its applications in various fields, including its use as an herbicide and its role in inhibiting estrogen synthesis by binding to the estrogen receptor .
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Mode of Action
It is known that the trifluoromethyl group in organic compounds can have various effects on the biological activity of the compound .
Action Environment
It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2–8 °c .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nitration of 3-(trifluoromethyl)phenol to form 3-nitro-4-(trifluoromethyl)phenol, which is then reduced to 4-Amino-3-(trifluoromethyl)phenol using a reducing agent such as hydrogen in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or thiols can react with the amino group under mild conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds
Scientific Research Applications
4-Amino-3-(trifluoromethyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects due to its ability to interact with estrogen receptors.
Industry: Utilized in the production of herbicides and other agrochemicals
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Lacks the amino group but shares the trifluoromethyl group.
3-(Trifluoromethyl)aniline: Contains the trifluoromethyl group and an amino group but in different positions on the benzene ring.
Uniqueness: 4-Amino-3-(trifluoromethyl)phenol is unique due to the specific positioning of both the amino and trifluoromethyl groups on the benzene ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets, such as the estrogen receptor, making it valuable in various applications .
Properties
IUPAC Name |
4-amino-3-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)5-3-4(12)1-2-6(5)11/h1-3,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORRYOXJWMUREO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563073 | |
Record name | 4-Amino-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445-04-5 | |
Record name | 4-Amino-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Amino-3-(trifluoromethyl)phenol form in the environment?
A1: this compound, often referred to as "reduced TFM," forms through the anaerobic degradation of the pesticide 3-trifluoromethyl-4-nitrophenol (TFM). [] This reduction process occurs in environments with limited oxygen availability, such as lake sediments.
Q2: What is the significance of this compound's persistence in anaerobic environments?
A2: While TFM degrades relatively quickly under both aerobic and anaerobic conditions, its reduced form, this compound, persists for a longer time in anaerobic environments. [] This persistence raises concerns about its potential long-term impact on aquatic ecosystems. Further research is needed to determine the ecotoxicological effects of this compound and its potential to accumulate in the food chain.
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